Z-L-Isoleucine
Overview
Description
Z-L-Isoleucine, also known as N-Carbobenzoxy-L-isoleucine, is a derivative of the essential amino acid isoleucine . Isoleucine is an isomer of leucine and is one of the three branched-chain amino acids that form the branched-chain amino acid family, constituting nearly 70% of all the amino acids in the body’s proteins . It plays a role as a metabolite in various organisms including Saccharomyces cerevisiae, Escherichia coli, plants, humans, algae, and mice .
Synthesis Analysis
Isoleucine synthesis is strongly regulated by its end product (isoleucine) in Corynebacterium glutamicum, especially at the threonine dehydratase (TD) node . Mutant TD variants have been constructed to improve the performance of the holoenzyme and showed great potential in isoleucine synthesis . Another approach to improve isoleucine production involves knocking out genes related to threonine degradation using CRISPR/Cas9 gene editing technology .
Molecular Structure Analysis
Z-L-Isoleucine has a molecular formula of C14H19NO4 and a molecular weight of 265.30 g/mol . The side chain of isoleucine contains a branched structure, consisting of a methyl group attached to the β-carbon of the amino acid . This branched structure gives isoleucine its unique properties and functions .
Physical And Chemical Properties Analysis
Z-L-Isoleucine has a molecular weight of 265.30 g/mol . The elastic properties of isoleucine have been studied, showing that it demonstrates little resistance to mechanical compression due to the weak van der Waals (vdW) interaction .
Scientific Research Applications
Metabolomics and Proteomics
- Field : Biochemistry
- Application : L-Isoleucine, along with L-leucine and L-allo-isoleucine, are essential to many vital biological processes and are therefore of interest to the fields of metabolomics and proteomics .
- Method : These amino acids are characterized in metabolomics and sequencing of peptides by mass spectrometry (MS). As they are structural isomers, routine differentiation of Leu and Ile can be problematic .
- Results : The study demonstrates a systematic investigation of the fragmentations of L-leucine, L-isoleucine and L-allo-isoleucine in combination with a thorough theoretical rationalisation .
Plant Resistance Enhancement
- Field : Botany
- Application : Isoleucine enhances plant resistance against Botrytis cinerea via the Jasmonate Signaling Pathway .
- Method : In this study, Isoleucine application was used to enhance plant resistance against B. cinerea in Arabidopsis, which is dependent on the JA receptor COI1 and the jasmonic acid-amido synthetase JAR1 .
- Results : The study found that the exogenous Isoleucine application moderately enhanced plant resistance to B. cinerea in various horticultural plant species, including lettuce, rose, and strawberry .
Nutrient Sensing
- Field : Biochemistry
- Application : Isoleucine is involved in nutrient sensing through transporter-related nutrient sensors, called transceptors .
- Method : These transceptors mediate nutrient activation of signaling pathways through the plasma membrane .
- Results : The exact mechanism of action of transporting and nontransporting transceptors is still unknown .
Healthy Aging and Weight Management
- Field : Nutrition and Metabolism
- Application : Reducing isoleucine, an amino acid, in the diet can offer significant health benefits .
- Method : In a study, mice were fed a diet formulated to cut out two-thirds of the diet’s isoleucine .
- Results : The study demonstrated extended lifespans, reduced frailty, and lower cancer rates, even with increased calorie consumption .
Hemoglobin Formation and Disease Detection
- Field : Biochemistry
- Application : Isoleucine is involved in vital biological processes such as hemoglobin formation and detection of maple syrup urine disease in newborn screening programs .
- Method : These processes involve the characterization of isoleucine in metabolomics and sequencing of peptides by mass spectrometry (MS) .
- Results : The study demonstrates a systematic investigation of the fragmentations of L-leucine, L-isoleucine and L-allo-isoleucine in combination with a thorough theoretical rationalization .
X-Ray Diffraction Studies
- Field : Physics
- Application : Isoleucine has been studied under shocked conditions using X-Ray diffraction .
- Method : The study involved observing the diffraction peak profiles of isoleucine under different conditions .
- Results : The study found no significant change in the diffraction peak profiles, unlike in the KDP samples .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17)/t10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHXJPFZKBRLFU-JQWIXIFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-L-Isoleucine | |
CAS RN |
3160-59-6 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-isoleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3160-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-benzyloxycarbonyl-L-isoleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.647 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-isoleucine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK7LE9K5EV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.